(Heptadecafluorooctyl)phosphonic acid

Description

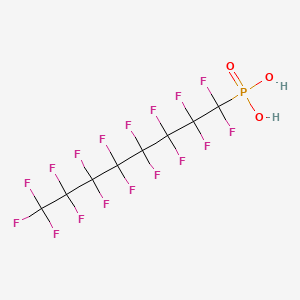

(Heptadecafluorooctyl)phosphonic acid (CAS 40143-78-0) is a fluorinated organophosphorus compound characterized by a perfluorooctyl chain (C8F17) linked to a phosphonic acid group (-PO3H2). Its molecular formula is C8H5F17O3P, with a molecular weight of 528.102 g/mol . The compound combines the hydrophobic and chemically inert properties of perfluoroalkyl chains with the strong chelating and surface-modifying capabilities of phosphonic acids. It is soluble in polar solvents like water and dimethyl sulfoxide (DMSO) despite its fluorinated chain, likely due to the hydrophilic phosphonic acid group .

Properties

Molecular Formula |

C8H2F17O3P |

|---|---|

Molecular Weight |

500.05 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylphosphonic acid |

InChI |

InChI=1S/C8H2F17O3P/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h(H2,26,27,28) |

InChI Key |

CPRNWMZKNOIIML-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C(F)(F)P(=O)(O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Other Fluorinated Phosphonic Acids

Fluorinated phosphonic acids vary in chain length and substitution patterns, which influence their physicochemical properties. Key examples include:

Key Findings :

Functional Group Comparison: Phosphonic Acid vs. Carboxylic/Sulfonic Acids

Phosphonic acids exhibit distinct behavior compared to carboxylic (-COOH) and sulfonic (-SO3H) acids:

| Property | Phosphonic Acid (-PO3H2) | Carboxylic Acid (-COOH) | Sulfonic Acid (-SO3H) |

|---|---|---|---|

| Acidity (pKa) | ~2.1 (first dissociation) | ~4.5–5.0 | ~1.0 |

| Geometry | Tetrahedral at P atom | Planar at C atom | Tetrahedral at S atom |

| Anchoring on Metal Oxides | Strong (bidentate binding) | Moderate (monodentate) | Weak (ionic interactions) |

| Example Compound | This compound | Stearic acid (C17H35COOH) | Perfluorooctanesulfonic acid (PFOS) |

Key Findings :

- Phosphonic acids exhibit stronger binding to metal oxides (e.g., SnO2, TiO2) due to their bidentate coordination, making them superior for surface functionalization in materials science .

- Sulfonic acids (e.g., PFOS) are more acidic but lack the chelating ability of phosphonic acids, limiting their use in corrosion inhibition .

Key Findings :

Solubility and Acidity Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.